molecular formula C3H8Cl2FN B6225748 (2-chloro-2-fluoroethyl)(methyl)amine hydrochloride CAS No. 2770359-06-1

(2-chloro-2-fluoroethyl)(methyl)amine hydrochloride

Cat. No.: B6225748
CAS No.: 2770359-06-1
M. Wt: 148.00 g/mol
InChI Key: UXTRSKNCIIHZMG-UHFFFAOYSA-N
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Description

(2-chloro-2-fluoroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C3H8ClFN·HCl It is a derivative of amine, characterized by the presence of both chlorine and fluorine atoms attached to an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-2-fluoroethyl)(methyl)amine hydrochloride typically involves the reaction of 2-chloro-2-fluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol to dissolve the reactants.

    Catalyst: Acidic catalysts such as hydrochloric acid to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-2-fluoroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding alcohols and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

(2-chloro-2-fluoroethyl)(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chloro-2-fluoroethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with various biomolecules. The pathways involved may include:

    Binding to Enzymes: Inhibiting or modifying enzyme activity.

    Interaction with Receptors: Modulating receptor functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloroethyl)(methyl)amine hydrochloride
  • (2-fluoroethyl)(methyl)amine hydrochloride
  • (2-chloro-2-fluoroethyl)amine hydrochloride

Uniqueness

(2-chloro-2-fluoroethyl)(methyl)amine hydrochloride is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

2770359-06-1

Molecular Formula

C3H8Cl2FN

Molecular Weight

148.00 g/mol

IUPAC Name

2-chloro-2-fluoro-N-methylethanamine;hydrochloride

InChI

InChI=1S/C3H7ClFN.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H

InChI Key

UXTRSKNCIIHZMG-UHFFFAOYSA-N

Canonical SMILES

CNCC(F)Cl.Cl

Purity

95

Origin of Product

United States

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